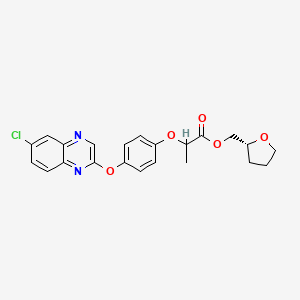
(2R)-(Tetrahydrofuran-2-yl)methyl 2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-(Tetrahydrofuran-2-yl)methyl 2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propanoate is a synthetic compound known for its application as a herbicide. It belongs to the aryloxyphenoxypropionate class of herbicides and is used to control annual and perennial grass weeds in various crops .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-(Tetrahydrofuran-2-yl)methyl 2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propanoate involves several steps. One common method starts with the reaction of 2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propanoic acid with tetrahydrofuran-2-ylmethanol under esterification conditions. The reaction typically uses a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2R)-(Tetrahydrofuran-2-yl)methyl 2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
(2R)-(Tetrahydrofuran-2-yl)methyl 2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propanoate has several applications in scientific research:
Chemistry: Used as a model compound in studying esterification and nucleophilic substitution reactions.
Biology: Investigated for its potential effects on plant physiology and metabolism.
Medicine: Explored for its potential as a lead compound in the development of new herbicides with improved efficacy and safety profiles.
Industry: Widely used in agriculture for weed control in crops like sugar beet, potatoes, and sunflowers.
Mechanism of Action
The compound exerts its herbicidal effects by inhibiting acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in plants. This inhibition disrupts lipid formation, leading to the death of the targeted weeds. The molecular targets include the ACCase enzyme, and the pathways involved are related to fatty acid metabolism .
Comparison with Similar Compounds
Similar Compounds
Quizalofop-P-ethyl: Another aryloxyphenoxypropionate herbicide with a similar mechanism of action.
Fluazifop-P-butyl: Also inhibits ACCase and is used for controlling grass weeds.
Fenoxaprop-P-ethyl: Another herbicide in the same class with similar applications.
Uniqueness
(2R)-(Tetrahydrofuran-2-yl)methyl 2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propanoate is unique due to its specific structural features, such as the tetrahydrofuran-2-ylmethyl ester moiety, which may contribute to its distinct physicochemical properties and biological activity .
Properties
Molecular Formula |
C22H21ClN2O5 |
|---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
[(2R)-oxolan-2-yl]methyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C22H21ClN2O5/c1-14(22(26)28-13-18-3-2-10-27-18)29-16-5-7-17(8-6-16)30-21-12-24-20-11-15(23)4-9-19(20)25-21/h4-9,11-12,14,18H,2-3,10,13H2,1H3/t14?,18-/m1/s1 |
InChI Key |
BBKDWPHJZANJGB-XPKAQORNSA-N |
Isomeric SMILES |
CC(C(=O)OC[C@H]1CCCO1)OC2=CC=C(C=C2)OC3=CN=C4C=C(C=CC4=N3)Cl |
Canonical SMILES |
CC(C(=O)OCC1CCCO1)OC2=CC=C(C=C2)OC3=CN=C4C=C(C=CC4=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















